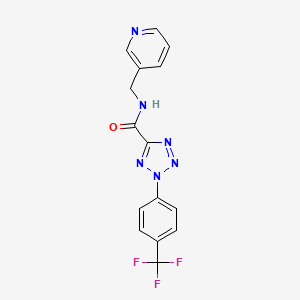

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a pyridin-3-ylmethyl group and a 4-(trifluoromethyl)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and ability to mimic carboxylate groups in medicinal chemistry applications .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c16-15(17,18)11-3-5-12(6-4-11)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRDCISYWVPKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridine derivative: The pyridine ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent reactions.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.

Tetrazole ring formation: The tetrazole ring is formed by reacting an azide with a nitrile group under acidic conditions.

Coupling reactions: The final step involves coupling the pyridine derivative with the trifluoromethyl-substituted phenyl tetrazole under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antagonist Activity

The compound has been studied for its potential as an antagonist at various biological targets. Specifically, it has shown promise in modulating the activity of receptors involved in inflammatory processes. For instance, the P2Y14 receptor, which mediates inflammatory responses, has been a focus of research where similar tetrazole derivatives have been investigated for their antagonistic properties .

2. Antidiabetic Effects

Research indicates that compounds with similar structures may exhibit beneficial effects in metabolic disorders such as type 2 diabetes. By targeting specific pathways associated with insulin resistance and adipokine activity, these compounds could contribute to the management of such diseases .

3. Neuroprotective Properties

There is emerging evidence suggesting that tetrazole-containing compounds may possess neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or reduce oxidative stress, which is crucial for conditions like Alzheimer's disease .

Synthetic Applications

1. Synthetic Intermediates

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in organic synthesis .

2. Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to form stable interactions with biological targets can be exploited to design new therapeutic agents with enhanced efficacy and selectivity . The ongoing exploration of similar tetrazole derivatives highlights their potential as lead compounds in pharmaceutical research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()

- Core Structure : Pyrazole ring instead of tetrazole.

- Substituents :

- A 4-chloro-2-methylphenyl group at position 1.

- A triazole-substituted pyridine at the carboxamide position.

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

- Core Structure : Pyrazole with trifluoromethyl and chloro-pyridine substituents.

- Substituents :

- N-methylcarbamoyl and chloro groups on the phenyl ring.

- Key Differences: The carbamoyl group introduces hydrogen-bond donor/acceptor capabilities, which could enhance solubility relative to the target compound’s trifluoromethylphenyl group. Chloro substituents may contribute to steric hindrance or electron-withdrawing effects .

Thiazole and Indazole Derivatives

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()

- Core Structure : Thiazole ring replaces tetrazole.

- Substituents :

- Methyl group at position 4, pyridinyl at position 2.

- Key Differences :

N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide ()

- Core Structure : Indazole fused bicyclic system.

- Substituents :

- Cyclopropyl and pyridinyl groups.

- Cyclopropyl substituents may increase steric bulk, affecting target accessibility .

Piperazine and Benzoxazinone Derivatives

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

- Core Structure: Piperazine-carboxamide linked to a benzoxazinone.

- Substituents: Chloro-trifluoromethylpyridine and benzoxazinone groups.

- The benzoxazinone moiety may confer unique hydrogen-bonding or enzymatic recognition properties absent in the tetrazole-based compound .

Structural and Functional Comparison Table

Biological Activity

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a novel compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a trifluoromethyl-substituted phenyl ring , and a tetrazole ring , conferring unique chemical properties that enhance its biological activity. The presence of the trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate pathways involved in:

- Cancer Treatment : Preliminary studies suggest that the compound exhibits anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis.

- Neuroprotection : Its potential neuroprotective effects have been noted, with mechanisms involving the inhibition of neuroinflammatory processes and oxidative stress reduction.

- Antimicrobial Activity : The compound has shown promise in combating various pathogens, indicating its potential use in treating infectious diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps:

- Formation of Pyridine Derivative : Functionalization of the pyridine ring.

- Introduction of Trifluoromethyl Group : Through nucleophilic substitution.

- Tetrazole Ring Formation : Via reaction between an azide and a nitrile under acidic conditions.

- Final Coupling Reaction : To yield the desired compound.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Functionalization | Halides |

| 2 | Nucleophilic Substitution | Trifluoromethyl donors |

| 3 | Cyclization | Azides, nitriles |

| 4 | Coupling | Pyridine derivatives |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-Cancer Activity :

- Neuroprotective Effects :

-

Antimicrobial Properties :

- In vitro studies revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Comparison with Similar Compounds

This compound can be compared to similar tetrazole-containing compounds to evaluate its unique properties.

Table 2: Comparison of Biological Activities

| Compound Name | Anti-Cancer IC50 (µM) | Neuroprotective Activity | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Compound A | 5 | Yes | 30 |

| Compound B | 10 | Moderate | 20 |

| This compound | 1 | Yes | <50 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine and tetrazole rings. A common approach includes:

Heterocycle Formation : Condensation of a pyridinylmethyl amine with a pre-functionalized tetrazole-carboxylic acid derivative.

Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF to form the carboxamide bond .

Purification : Column chromatography or recrystallization to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like unreacted intermediates or hydrolyzed derivatives .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .

- Spectroscopic Analysis :

- NMR : Confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; trifluoromethyl group as a singlet in NMR) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) for in vitro assays.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust storage to inert atmospheres (N) and low temperatures (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing trifluoromethyl group degradation?

- Methodological Answer :

- Catalytic Systems : Use Pd-catalyzed cross-coupling for trifluoromethyl group introduction to avoid side reactions.

- Temperature Control : Maintain reactions at 0–25°C to prevent thermal decomposition.

- Protective Groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive sites during coupling steps .

Q. How to resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays. Adjust for membrane permeability (logP ≈ 3.5) and serum protein binding.

- Metabolite Screening : Use hepatocyte microsomes to identify active/inactive metabolites that may explain variability (e.g., CYP450-mediated oxidation) .

Q. What computational strategies predict binding modes to target proteins like c-Met or ion channels?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with residues in ATP-binding pockets (e.g., c-Met’s hinge region).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. Validate with mutagenesis data (e.g., K1110A mutations in c-Met) .

Q. How to address off-target effects observed in kinase selectivity panels?

- Methodological Answer :

- Selectivity Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler). Identify structural motifs (e.g., tetrazole ring) contributing to promiscuity.

- SAR Optimization : Modify the pyridinylmethyl substituent to reduce hydrophobic interactions with non-target kinases .

Q. What analytical methods are recommended for metabolite identification in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.